

# An In-depth Technical Guide to Isoamyl Angelate: Chemical Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: *Isoamyl angelate*

Cat. No.: *B085175*

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## Abstract

**Isoamyl angelate**, a naturally occurring ester found predominantly in the essential oil of Roman chamomile (*Chamaemelum nobile*), is a compound of interest for its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of **isoamyl angelate**, detailing its chemical structure, formula, and physicochemical properties. Furthermore, it outlines a general methodology for its synthesis and analysis, crucial for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Identity and Structure

**Isoamyl angelate** is the ester formed from the condensation of angelic acid and isoamyl alcohol. Its chemical identity is defined by the following:

- Chemical Formula:  $C_{10}H_{18}O_2$
- IUPAC Name: 3-methylbutyl (2Z)-2-methylbut-2-enoate[1]
- Synonyms: Isopentyl angelate, (Z)-Isopentyl 2-methylbut-2-enoate, Angelic acid isoamyl ester[1]

- CAS Number: 10482-55-0[2]

The chemical structure of **isoamyl angelate** is characterized by a ten-carbon backbone, featuring a double bond in the angelic acid moiety and a branched isoamyl group.

## Visualizing the Chemical Structure

The following diagram illustrates the two-dimensional structure of the **isoamyl angelate** molecule.

Caption: Chemical structure of **isoamyl angelate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **isoamyl angelate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	170.25 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[3]
Odor	Floral, fruity, chamomile	[3]
Boiling Point	201-209.2 °C at 760 mmHg	[4]
Density	0.889 - 0.894 g/cm <sup>3</sup> at 25 °C	[4]
Refractive Index	1.437 - 1.442 at 20 °C	[4]
Flash Point	80 °C (176 °F)	[4]
Solubility	Soluble in alcohol; sparingly soluble in water.	[4]

## Natural Occurrence

**Isoamyl angelate** is a significant constituent of the essential oil extracted from the flowers of Roman chamomile (*Chamaemelum nobile*).[5][6][7] The concentration of **isoamyl angelate** in

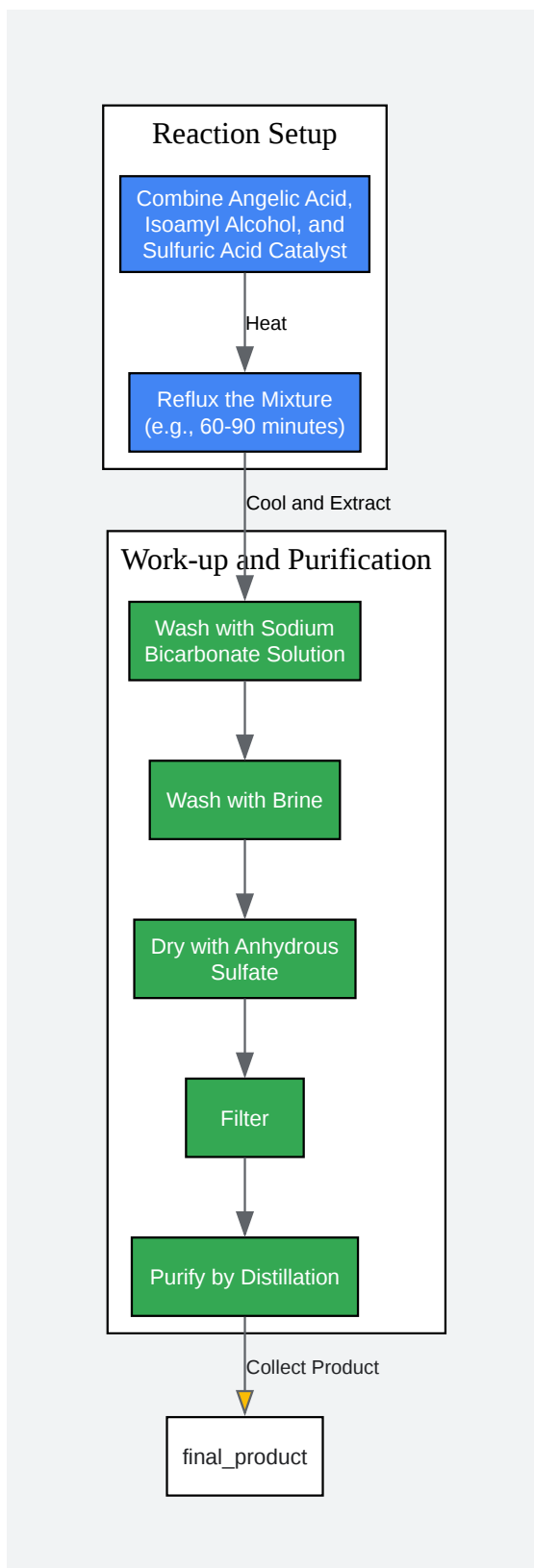
Roman chamomile oil can vary, but it is often one of the major esters present, contributing to the oil's characteristic aroma and potential therapeutic properties.<sup>[5]</sup><sup>[6]</sup>

## Experimental Protocols

### Synthesis of Isoamyl Angelate via Fischer Esterification

A common and effective method for the synthesis of **isoamyl angelate** is the Fischer esterification reaction. This acid-catalyzed reaction involves the refluxing of angelic acid with isoamyl alcohol.

Workflow for the Synthesis of **Isoamyl Angelate**:



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Caption: General workflow for the synthesis of **isoamyl angelate**.

#### Detailed Methodology:

- **Reactant Combination:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine angelic acid and a molar excess of isoamyl alcohol (e.g., 1.5 to 2 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude **isoamyl angelate** can be further purified by vacuum distillation to yield the pure ester.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of **isoamyl angelate**, particularly in complex mixtures like essential oils.

#### Methodology:

- **Sample Preparation:** Dilute the sample containing **isoamyl angelate** in a suitable volatile solvent, such as hexane or dichloromethane.
- **GC Separation:** Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a non-polar or medium-polarity

column like DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the components.

- MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode.
- Identification: The identification of **isoamyl angelate** is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[8]

## Spectroscopic Data

While detailed, publicly available spectra for **isoamyl angelate** are limited, the following provides an overview of the expected spectroscopic features based on its structure and data from similar compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the isoamyl and angelate moieties. Key signals would include:
  - A doublet for the two methyl groups of the isoamyl chain.
  - A multiplet for the methine proton of the isoamyl group.
  - A triplet for the methylene group adjacent to the ester oxygen.
  - A quartet for the vinylic proton of the angelate group.
  - Doublets for the two methyl groups of the angelate moiety.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms. The carbonyl carbon of the ester will appear downfield (typically in the range of 165-175 ppm). The olefinic carbons of the angelate group will also have characteristic chemical shifts.

### Infrared (IR) Spectroscopy

The IR spectrum of **isoamyl angelate** will exhibit characteristic absorption bands for its functional groups:

- **C=O Stretch:** A strong absorption band around  $1710\text{-}1740\text{ cm}^{-1}$ , characteristic of the ester carbonyl group.
- **C=C Stretch:** An absorption band around  $1640\text{-}1680\text{ cm}^{-1}$  due to the carbon-carbon double bond in the angelate moiety.
- **C-O Stretch:** Absorption bands in the region of  $1100\text{-}1300\text{ cm}^{-1}$  corresponding to the C-O stretching vibrations of the ester group.
- **C-H Stretch:** Absorption bands just below  $3000\text{ cm}^{-1}$  due to the C-H stretching of the alkyl groups.

## Mass Spectrometry (MS)

The mass spectrum of **isoamyl angelate** obtained by electron ionization (EI-MS) would show a molecular ion peak ( $M^+$ ) at  $m/z$  170. The fragmentation pattern would likely involve the loss of the isoamyl group or parts of it, as well as fragmentation of the angelate moiety. A mass spectrum for **isoamyl angelate** is available in the SpectraBase database.<sup>[9]</sup>

## Applications and Research Interest

**Isoamyl angelate** is primarily used in the flavor and fragrance industry for its pleasant, chamomile-like aroma.<sup>[4]</sup> In the field of drug development and pharmacology, research into the components of Roman chamomile oil, including **isoamyl angelate**, is ongoing to understand their potential therapeutic effects, which may include anti-inflammatory and anxiolytic properties.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, formula, and physicochemical properties of **isoamyl angelate**. Standardized protocols for its synthesis and analysis have been presented to aid researchers in their scientific endeavors. A deeper understanding of this and other natural esters is vital for advancements in various scientific and industrial fields.

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